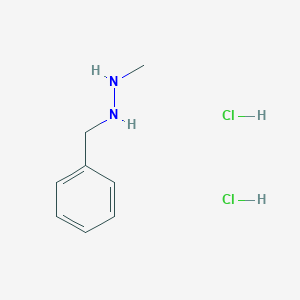

1-Benzyl-2-methylhydrazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-2-methylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-10-7-8-5-3-2-4-6-8;;/h2-6,9-10H,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIASLRQWAWHZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNCC1=CC=CC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 2 Methylhydrazine Dihydrochloride

Established Synthetic Routes and Reaction Conditions

Conventional methods for the synthesis of 1-benzyl-2-methylhydrazine (B84877) and its dihydrochloride (B599025) salt have traditionally relied on the alkylation of hydrazine (B178648) derivatives with benzyl (B1604629) halides. These routes are well-documented and provide a reliable foundation for producing the target compound.

Conventional Preparations Involving Substituted Benzyl Halides and Hydrazine Derivatives

The most common approach involves the direct reaction of a benzyl halide, such as benzyl chloride or benzyl bromide, with methylhydrazine. nih.gov This nucleophilic substitution reaction leads to the formation of the desired 1-benzyl-2-methylhydrazine. The free base is then typically converted to the more stable dihydrochloride salt by treatment with hydrochloric acid. chemicalbook.com The reaction is analogous to the synthesis of other substituted hydrazines where a benzyl group is introduced. For instance, the synthesis of 1-benzylpiperazine (B3395278) involves the reaction of benzyl chloride with piperazine. orgsyn.org Similarly, other hydrazine derivatives are synthesized by reacting substituted benzyl chlorides with the appropriate hydrazine carbothiohydrazide. jchps.com

The fundamental reaction can be summarized as:

Step 1 (Alkylation): Benzyl Halide + Methylhydrazine → 1-Benzyl-2-methylhydrazine

Step 2 (Salt Formation): 1-Benzyl-2-methylhydrazine + 2 HCl → 1-Benzyl-2-methylhydrazine Dihydrochloride

Optimization of Reaction Parameters for Yield and Purity

The efficiency and outcome of the conventional synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the molar ratio of reactants. For instance, in related preparations, solvents like ethanol (B145695) or methanol (B129727) are commonly used. orgsyn.orgorgsyn.org The temperature is typically controlled to manage the rate of reaction and minimize the formation of byproducts from over-alkylation. The use of a base may be employed to scavenge the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The final purification of the dihydrochloride salt is often achieved through recrystallization.

Interactive Table: Optimization of Reaction Parameters

| Parameter | Condition | Typical Effect on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, Methanol, THF | Influences solubility of reactants and reaction rate. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also lead to more byproducts. |

| Reactant Ratio | Excess hydrazine derivative | Can minimize the formation of di-benzylated products. |

| Base | Triethylamine, Potassium Carbonate | Neutralizes the acid byproduct, driving the reaction forward. |

Advanced Synthetic Approaches and Novel Transformations

More recent synthetic strategies aim to overcome some of the limitations of conventional methods, such as the use of hazardous reagents and the generation of byproducts. These advanced approaches include reductive condensation and flow synthesis.

Reductive Condensation Strategies for Hydrazine Synthesis

Reductive condensation, also known as reductive amination or alkylation, provides an alternative route to N-alkylated hydrazine derivatives. organic-chemistry.org This two-step, one-pot process typically involves the condensation of a carbonyl compound (e.g., benzaldehyde) with a hydrazine (e.g., methylhydrazine) to form a hydrazone intermediate. The subsequent in-situ reduction of the hydrazone yields the target hydrazine. A variety of reducing agents can be employed for this transformation. A similar strategy has been used in the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine, where a hydrazone intermediate is reduced via catalytic hydrogenation. google.com

The general scheme for this approach is:

Step 1 (Condensation): Benzaldehyde (B42025) + Methylhydrazine → Benzaldehyde methylhydrazone

Step 2 (Reduction): Benzaldehyde methylhydrazone + Reducing Agent → 1-Benzyl-2-methylhydrazine

Flow Synthesis Methodologies for Hydrazine Derivatives

Continuous flow technology has emerged as a powerful tool for the synthesis of hydrazine derivatives, offering advantages in terms of safety, scalability, and reaction control. rsc.orgbohrium.comrsc.org This methodology allows for the rapid mixing of reagents and precise control over reaction parameters like temperature and residence time, which can lead to improved yields and purity. rsc.org While a specific flow synthesis for this compound is not widely documented, the principles have been successfully applied to the synthesis of other hydrazine derivatives from alcohols. rsc.orgbohrium.com This approach often involves the deoxygenation of alcohols with reagents like di-tert-butylazodicarboxylate in a continuous flow reactor. rsc.orgbohrium.com Such a method could potentially be adapted for the synthesis of the target compound, representing a more modern and efficient alternative to traditional batch processes. rsc.org

Characterization of Synthetic Intermediates and Byproducts

The successful synthesis of this compound requires careful characterization of the final product as well as any intermediates and byproducts that may form. Spectroscopic techniques are indispensable for this purpose.

The formation of the hydrazone intermediate in the reductive condensation pathway can be monitored using techniques like ¹H NMR spectroscopy. orgsyn.org The final product and any potential byproducts, such as over-alkylated hydrazines, are typically characterized using a combination of methods including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Infrared (IR) Spectroscopy: To identify functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Elemental Analysis: To confirm the empirical formula. jchps.com

For instance, in the synthesis of related compounds, intermediates have been characterized by IR and elemental analysis, while final compounds were confirmed using ¹H-NMR and mass spectrometry. jchps.com

Interactive Table: Characterization Techniques

| Technique | Information Obtained | Application |

|---|---|---|

| ¹H NMR | Proton environment, structural connectivity | Characterization of intermediates and final product |

| IR Spectroscopy | Presence of functional groups (e.g., N-H, C-H) | Confirmation of key structural features |

| Mass Spectrometry | Molecular weight, fragmentation | Confirmation of product identity and purity |

| Elemental Analysis | Percentage composition of elements | Verification of the empirical formula |

Reactivity and Mechanistic Investigations of 1 Benzyl 2 Methylhydrazine Dihydrochloride

Fundamental Chemical Transformations

The reactivity of 1-benzyl-2-methylhydrazine (B84877) is dictated by the presence of the N-N single bond and the nucleophilic nitrogen atoms, each bearing different substituents (a benzyl (B1604629) group and a methyl group). The dihydrochloride (B599025) salt form implies that the nitrogen atoms are protonated, and the free base would typically be generated in situ for reactions requiring nucleophilic attack.

Oxidation Reactions and Associated Products (e.g., Azine Derivatives)

The oxidation of 1,2-dialkylhydrazines is a known method for the synthesis of the corresponding azoalkanes. cdnsciencepub.comsci-hub.se When subjected to oxidizing agents, 1-benzyl-2-methylhydrazine is expected to undergo oxidation to form 1-benzyl-2-methyldiazene, also known as benzylmethyldiazene. This transformation involves the formation of a nitrogen-nitrogen double bond.

A variety of oxidizing agents can be employed for this purpose. For instance, mercuric oxide (HgO) has been effectively used to oxidize 1,2-dialkylhydrazines to their corresponding azo compounds in high yields. cdnsciencepub.com Other reagents, such as iodine in the presence of a base, can also effect the oxidation of alkylhydrazines, though product mixtures can sometimes result. rsc.org The reaction is generally understood to proceed via the removal of two hydrogen atoms from the hydrazine (B178648) moiety.

Table 1: Representative Oxidation of 1-Benzyl-2-methylhydrazine

| Reactant | Oxidizing Agent | Expected Product |

|---|

The mechanism of oxidation, particularly in biological or electrochemical systems, can involve one-electron transfer steps, leading to the formation of nitrogen-centered radicals as intermediates. nih.gov These radicals can then undergo further steps to form the stable azo compound.

Reduction Reactions and Associated Products (e.g., Hydrazone Derivatives)

The term "reduction" in the context of 1-benzyl-2-methylhydrazine can refer to two distinct processes. The first is the reductive cleavage of the N-N bond, which would yield benzylamine (B48309) and methylamine (B109427). This is a challenging transformation that requires potent reducing agents.

The second, more common context, involves the reduction of derivatives formed from the hydrazine, specifically hydrazones. 1-Benzyl-2-methylhydrazine can be synthesized via the reduction of a hydrazone precursor. For example, the reduction of benzaldehyde (B42025) methylhydrazone using reagents like lithium aluminum hydride or diborane (B8814927) yields 1-benzyl-2-methylhydrazine. aston.ac.uk

Conversely, once 1-benzyl-2-methylhydrazine is condensed with a carbonyl compound to form a hydrazone, that hydrazone can be further reduced. The Wolff-Kishner reduction, for example, converts a hydrazone to the corresponding alkane under basic conditions, with the hydrazine moiety being eliminated as nitrogen gas. libretexts.org

Table 2: Formation and Subsequent Reduction of a Hydrazone Derivative

| Reaction | Reactants | Product |

|---|---|---|

| Hydrazone Formation | 1-Benzyl-2-methylhydrazine + Acetone | Acetone N-benzyl-N-methylhydrazone |

Nucleophilic Substitution Reactions

The nitrogen atoms in 1-benzyl-2-methylhydrazine possess lone pairs of electrons, making them effective nucleophiles. They can participate in nucleophilic substitution reactions, such as alkylation and acylation, with suitable electrophiles. organic-chemistry.org Due to the unsymmetrical nature of the hydrazine, substitution can potentially occur at either the nitrogen atom bearing the benzyl group (N1) or the one bearing the methyl group (N2).

The regioselectivity of these reactions can be influenced by steric hindrance and the electronic effects of the substituents. The benzyl group is sterically bulkier than the methyl group, which might direct incoming electrophiles to the less hindered N2 position. Methodologies for the selective alkylation of protected hydrazine derivatives have been developed, often involving the formation of a nitrogen dianion to control the site of substitution. organic-chemistry.orgd-nb.info For example, treatment with a strong base like n-butyllithium followed by the addition of an alkyl halide can lead to selective N-alkylation. d-nb.info

Table 3: Potential Nucleophilic Substitution Products

| Electrophile | Reagent | Potential Product(s) |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-Benzyl-2-methylhydrazine | 1-Benzyl-1,2-dimethylhydrazine and/or 2-Benzyl-1,1-dimethylhydrazinium iodide |

Condensation Reactions

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.net This reaction involves the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.org

1-Benzyl-2-methylhydrazine reacts with aldehydes and ketones to yield the corresponding N,N-disubstituted hydrazones. The reaction is typically catalyzed by acid. Given the two nitrogen atoms, the question of which one acts as the initial nucleophile arises. In many cases, the less sterically hindered nitrogen is favored to initiate the attack. The resulting hydrazone is a stable derivative that is often crystalline.

Table 4: Example Condensation Reaction

| Carbonyl Compound | Hydrazine Reactant | Product |

|---|---|---|

| Benzaldehyde | 1-Benzyl-2-methylhydrazine | Benzaldehyde N-benzyl-N-methylhydrazone |

Stereochemical Aspects of Reactions Involving 1-Benzyl-2-methylhydrazine Dihydrochloride

1-Benzyl-2-methylhydrazine itself is achiral. However, stereochemistry becomes a crucial aspect when it reacts with chiral molecules or when its reactions create new stereocenters. For instance, if 1-benzyl-2-methylhydrazine condenses with a chiral aldehyde or ketone, the resulting hydrazone will be a mixture of diastereomers.

Furthermore, the hydrazone derivatives can be used as intermediates in asymmetric synthesis. Chiral hydrazones, often derived from chiral hydrazines, are valuable in stereoselective alkylation reactions. While 1-benzyl-2-methylhydrazine is not chiral, its hydrazone derivatives can exhibit stereoisomerism (E/Z isomers) about the C=N double bond. The specific isomer formed can be influenced by the reaction conditions and the steric bulk of the substituents on both the carbonyl compound and the hydrazine.

Elucidation of Reaction Mechanisms

The mechanisms of the fundamental reactions involving 1-benzyl-2-methylhydrazine are generally well-understood based on studies of related hydrazine derivatives.

Condensation Reaction: The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds via a two-step mechanism. researchgate.net First, the nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This step is typically the rate-determining step under basic or neutral conditions. The second step is the acid-catalyzed dehydration of the carbinolamine, which eliminates water to form the stable C=N double bond of the hydrazone.

Oxidation Reaction: The oxidation of 1,2-disubstituted hydrazines to azo compounds can proceed through different pathways depending on the oxidant. With metal oxides like HgO, the reaction is thought to involve a concerted elimination of two hydrogen atoms. Electrochemical or enzymatic oxidations often involve a stepwise mechanism initiated by a single-electron transfer (SET) to form a hydrazine radical cation, which then loses a proton and a second electron to yield the final azo product. nih.gov

Nucleophilic Substitution: The alkylation of 1-benzyl-2-methylhydrazine follows a standard SN2 mechanism. A lone pair on one of the nitrogen atoms acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) and displacing the leaving group in a single concerted step.

Enzyme-Catalyzed Conversions and Intermediate Formation (e.g., Diazene (B1210634) Pathways)

The enzymatic metabolism of hydrazine derivatives is a critical area of study, often involving oxidative pathways that lead to the formation of reactive intermediates. While direct studies on this compound are not extensively documented, the metabolic fate of the closely related procarbazine (B1678244) provides significant insights into the probable enzymatic conversions.

The primary enzymes involved in the metabolism of such hydrazines are cytochrome P450 (P450) and monoamine oxidase (MAO). These enzymes catalyze the oxidation of the hydrazine moiety to an azo intermediate, which can be further oxidized to an azoxy derivative. This metabolic activation is a key step in the bioactivity of many hydrazine-containing compounds.

The formation of a diazene (diimide) intermediate is a proposed pathway in the metabolism of monosubstituted hydrazines. For instance, the reaction of benzyldiazene with cytochrome P450 has been studied, suggesting that such intermediates can form complexes with the enzyme. nih.gov It is plausible that 1-benzyl-2-methylhydrazine undergoes a similar enzymatic oxidation to form the corresponding methyldiazene (B1205664) and benzyldiazene, which are highly reactive species.

Table 1: Key Enzymes and Intermediates in Hydrazine Metabolism

| Enzyme Family | Key Intermediate | Proposed Subsequent Species |

|---|---|---|

| Cytochrome P450 | Azo Derivative | Azoxy Derivative, Diazene |

| Monoamine Oxidase | Azo Derivative | Diazene |

| Peroxidases | Nitrogen-centered radical | Carbon-centered radical |

Free Radical Pathways in Hydrazine Reactivity

The formation of free radicals is another significant aspect of hydrazine reactivity, particularly in biological systems. Hydrazine derivatives can undergo one-electron oxidation to generate nitrogen-centered radicals. nih.govacs.org This process can be catalyzed by various enzymatic systems, including cytochrome P450 and peroxidases. nih.gov

In the case of procarbazine, the formation of a nitrogen-centered radical is considered an obligatory intermediate in the generation of active methyl and benzyl radicals. nih.gov This nitrogen-centered radical is thought to undergo rearrangements that lead to the formation of carbon-centered radicals and the release of nitrogen gas. nih.gov Spin-trapping experiments have confirmed the generation of carbon-centered radicals from the oxidation of related hydrazine compounds like 1,2-dimethylhydrazine (B38074) and 2-phenylethylhydrazine. nih.gov

The generation of these radical species is linked to the toxic effects of some hydrazine derivatives, as they can interact with cellular macromolecules. nih.gov The propensity of 1-benzyl-2-methylhydrazine to form such radicals would be a key determinant of its biological activity and toxicity profile.

Kinetic Studies and Mechanistic Insights into Nucleophilic Attack

Hydrazines are well-known nucleophiles due to the presence of lone pairs of electrons on the nitrogen atoms. The nucleophilicity of hydrazines has been the subject of kinetic studies, which provide insights into their reaction mechanisms. acs.org The reactivity of a substituted hydrazine like 1-benzyl-2-methylhydrazine in nucleophilic reactions is influenced by the electronic and steric effects of the benzyl and methyl groups.

Kinetic studies on the reactions of various amines and hydrazines with electrophiles have shown that methyl groups can increase the reactivity of the α-position in hydrazines. acs.org The mechanism of nucleophilic addition of hydrazines to carbonyl compounds, such as in the Wolff-Kishner reduction, proceeds through the formation of a hydrazone intermediate. libretexts.orgpearson.comfiveable.me This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon. pearson.commdpi.com

Regioselectivity in Hydrazine Reactions

For an unsymmetrical hydrazine such as 1-benzyl-2-methylhydrazine, the two nitrogen atoms are not equivalent, leading to the possibility of regioselectivity in its reactions. The N1 atom is attached to the benzyl group, while the N2 atom is attached to the methyl group. The outcome of a reaction will depend on which nitrogen atom acts as the nucleophile.

Studies on the reactions of methylhydrazine have shown that reactions can be regioselective, with a preference for attack at the more substituted or less substituted nitrogen, depending on the reaction conditions and the nature of the electrophile. researchgate.net For instance, in reactions with certain electrophiles, methylhydrazine has been shown to react regioselectively at the NHMe group. researchgate.net

The factors influencing regioselectivity include steric hindrance, the electronic effects of the substituents, and the nature of the solvent and catalyst. In the case of 1-benzyl-2-methylhydrazine, the bulky benzyl group might sterically hinder attack at the N1 nitrogen, potentially favoring reactions at the N2 (methyl-substituted) nitrogen. However, electronic effects could also play a significant role. The development of regioselective reactions is crucial for the synthetic utility of unsymmetrical hydrazines. nih.govrsc.org

Applications of 1 Benzyl 2 Methylhydrazine Dihydrochloride in Organic Synthesis

As a Versatile Building Block for Heterocyclic Compounds

The presence of the hydrazine (B178648) moiety is central to the utility of 1-benzyl-2-methylhydrazine (B84877). Hydrazines are powerful binucleophiles used extensively to construct nitrogen-containing heterocycles, which are core components of many natural products, pharmaceuticals, and functional materials. researchgate.netresearchgate.netrsc.org

The most prominent application of 1-benzyl-2-methylhydrazine is in the synthesis of substituted pyrazoles. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, and they represent a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities. nih.govnih.gov The synthesis of the pyrazole (B372694) ring system is classically achieved through two main pathways utilizing a hydrazine derivative.

Cyclocondensation Reactions: The most common and direct method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or its synthetic equivalent). nih.govdergipark.org.tr In this reaction, 1-benzyl-2-methylhydrazine acts as the N-N component that reacts with the C-C-C component of the dicarbonyl. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. beilstein-journals.org

The substitution pattern on the resulting pyrazole is dictated by the structure of the hydrazine. Using 1-benzyl-2-methylhydrazine with an unsymmetrical 1,3-diketone can potentially lead to two different regioisomers. However, the steric and electronic differences between the N-benzyl and N-methyl groups often allow for a high degree of regioselectivity under controlled conditions. nih.gov

| Reactant A | Reactant B (1,3-Dicarbonyl) | Conditions | Product Class |

| 1-Benzyl-2-methylhydrazine | Acetylacetone | Acid or base catalysis, Reflux in Ethanol (B145695) | 1-Benzyl-3,5-dimethyl-2-methyl-pyrazolium salt |

| 1-Benzyl-2-methylhydrazine | Ethyl Acetoacetate | Reflux in Acetic Acid | 1-Benzyl-3-methyl-5-pyrazolone derivative |

| 1-Benzyl-2-methylhydrazine | Dibenzoylmethane | Reflux in Ethanol/Piperidine | 1-Benzyl-2-methyl-3,5-diphenyl-pyrazolium salt |

1,3-Dipolar Cycloaddition Reactions: A second powerful method for constructing the pyrazole nucleus is the 1,3-dipolar cycloaddition reaction. nih.govorganic-chemistry.org In this approach, a 1,3-dipole reacts with a dipolarophile (such as an alkyne or alkene). Hydrazones derived from 1-benzyl-2-methylhydrazine can be converted into nitrilimines, which are potent 1,3-dipoles. These in-situ generated nitrilimines readily react with alkynes to afford highly substituted pyrazoles in a regioselective manner. orgsyn.org This method provides an alternative route that is often complementary to cyclocondensation strategies.

Beyond pyrazoles, the versatile reactivity of 1-benzyl-2-methylhydrazine allows for its use in the synthesis of other important nitrogen-containing heterocyclic systems. The specific heterocycle formed depends on the nature of the electrophilic partner it is reacted with.

Pyridazines: Reaction with 1,4-dicarbonyl compounds or their equivalents can lead to the formation of six-membered dihydropyridazine (B8628806) or pyridazine (B1198779) rings.

Triazines: Condensation with appropriate three-carbon synthons containing additional nitrogen atoms can serve as a pathway to certain classes of triazine derivatives. researchgate.net

Indoles and other fused heterocycles: While the classic Fischer indole (B1671886) synthesis typically requires arylhydrazines, the fundamental reactivity of the hydrazine moiety makes 1-benzyl-2-methylhydrazine a candidate for analogous cyclization reactions to produce complex, fused heterocyclic systems under specific conditions. rsc.orgnih.gov

Role in the Construction of Complex Organic Molecules

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of complex and biologically active molecules. researchgate.net By serving as a reliable precursor to pyrazoles and other heterocycles, 1-benzyl-2-methylhydrazine is an important starting material in multi-step syntheses targeting complex organic molecules. ontosight.ai

The pyrazole ring synthesized from this hydrazine acts as a stable and functionalizable scaffold. Chemists can introduce various substituents onto the pyrazole core and then use it as a central building block to construct larger, more elaborate molecules, including potential drug candidates and other specialty chemicals. The benzyl (B1604629) and methyl groups on the nitrogen atoms not only direct the initial synthesis but also influence the properties and subsequent reactivity of the final molecule.

Precursor in Specialized Chemical Syntheses

The utility of 1-benzyl-2-methylhydrazine extends to industrial applications where it serves as a precursor in the production of specialized chemicals. ontosight.ai

The pyrazole nucleus is a key feature in numerous commercial agrochemicals, particularly insecticides and fungicides. ontosight.airesearchgate.net For example, the well-known insecticide Fipronil is a phenylpyrazole derivative. dergipark.org.tr 1-Benzyl-2-methylhydrazine is a valuable precursor for creating libraries of substituted pyrazoles that can be screened for potent biological activity. The specific substitution pattern afforded by the benzyl and methyl groups can be tailored to optimize the efficacy and selectivity of potential new crop protection agents.

Hydrazine derivatives are fundamental precursors in the synthesis of various classes of dyes. They can be readily converted into hydrazones, which are often colored compounds themselves or can be used as intermediates. For instance, arylhydrazones of 1,3-dicarbonyl compounds are important intermediates in the synthesis of heterocyclic azo dyes. researchgate.net 1-Benzyl-2-methylhydrazine can react with keto-compounds to form hydrazones, which can then be coupled with diazonium salts or undergo other transformations to produce chromophoric systems used in the dye industry. ontosight.ai

Role as a Precursor for Pharmaceutical Intermediates

1-Benzyl-2-methylhydrazine dihydrochloride (B599025) serves as a valuable precursor in the synthesis of various heterocyclic compounds that form the core structures of many pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a benzyl group, allows for the construction of complex molecular architectures. A primary application of this compound is in the synthesis of pyrazole derivatives, a class of compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The synthesis of pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. In this context, 1-benzyl-2-methylhydrazine dihydrochloride can react with various diketones, ketoesters, or α,β-unsaturated carbonyl compounds to yield substituted pyrazoles. The benzyl group on the hydrazine nitrogen plays a significant role in directing the regioselectivity of the cyclization reaction and can also be retained in the final product to modulate its biological activity or serve as a protecting group that can be removed at a later synthetic stage.

For instance, the reaction of 1-benzyl-2-methylhydrazine with a β-diketone would proceed through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The methyl group on the second nitrogen atom influences the electronic and steric properties of the resulting pyrazole.

While direct examples detailing the use of this compound in the synthesis of a specific, commercially available pharmaceutical intermediate are not extensively documented in publicly available literature, the established reactivity of benzylhydrazine (B1204620) derivatives in forming pyrazole and other heterocyclic systems strongly supports its potential in this role. The synthesis of substituted pyrazoles is a cornerstone in the development of numerous drugs, and the structural motif provided by 1-benzyl-2-methylhydrazine makes it a highly relevant starting material for the exploration of new chemical entities with therapeutic potential.

Table 1: Examples of Heterocyclic Systems Derived from Hydrazine Precursors

| Heterocyclic System | General Synthetic Precursors | Potential Therapeutic Areas |

| Pyrazoles | Hydrazines, 1,3-Diketones | Anti-inflammatory, Analgesic, Anticancer |

| Pyridazinones | Hydrazines, γ-Ketoacids | Cardiovascular, Antihypertensive |

| Indazoles | Substituted Hydrazines, o-Halobenzaldehydes | Anticancer, Anti-inflammatory |

| Triazoles | Hydrazines, Amidines/Imidates | Antifungal, Antimicrobial |

Derivatization Strategies for Analytical and Synthetic Utility

Methods for Enhancing Stability and Detectability

The analytical determination of hydrazine derivatives, including 1-benzyl-2-methylhydrazine, can be challenging due to their potential instability and relatively weak chromophores, which can lead to poor sensitivity in spectrophotometric detection methods like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. To overcome these limitations, derivatization strategies are commonly employed to enhance both the stability and detectability of the analyte.

A widely used method involves the reaction of the hydrazine moiety with a carbonyl compound, typically an aldehyde or a ketone, to form a stable hydrazone derivative. This reaction is often rapid and proceeds with high yield under mild conditions. The choice of the derivatizing agent is crucial and is dictated by the analytical technique to be used.

For enhancing detectability in HPLC-UV/Vis, derivatizing agents containing strong chromophoric groups are selected. Benzaldehyde (B42025) and its substituted analogs are effective reagents for this purpose. The resulting benzylidene hydrazone exhibits a significant increase in molar absorptivity and a bathochromic shift (a shift to longer wavelengths) in its absorption maximum, allowing for more sensitive and selective detection. google.com For example, the reaction of a hydrazine with benzaldehyde can yield a product with strong absorption in the 330-460 nm range, moving it away from potential interferences in the lower UV region. google.com

For fluorescence detection, which offers even higher sensitivity, fluorescent labeling reagents are employed. These are typically aldehydes or ketones that possess a native fluorophore. Upon reaction with the hydrazine, the fluorescent tag is incorporated into the analyte molecule, enabling its detection at very low concentrations. A novel fluorescence labeling reagent, N-acetylhydrazine acridone (B373769) (AHAD), has been developed for the determination of aldehydes, but similar principles can be applied to label hydrazines for enhanced detection. rsc.org

The derivatization not only improves detectability but can also enhance the stability of the analyte by converting the reactive hydrazine group into a more stable hydrazone. This is particularly important for preventing degradation of the analyte during sample preparation and analysis. The stability of the resulting derivative is a critical factor in the success of the analytical method. researchgate.net

Table 2: Common Derivatization Reagents for Hydrazines

| Derivatizing Agent | Resulting Derivative | Analytical Advantage |

| Benzaldehyde | Benzylidene hydrazone | Enhanced UV absorbance for HPLC-UV detection google.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Strong chromophore for visible detection researchgate.net |

| Dansyl chloride | Dansyl hydrazide | Fluorescent tag for HPLC-Fluorescence detection |

| Fluorescamine | Fluorescent adduct | Fluorescent tag for sensitive detection |

Creation of Functionalized Analogs and Chemical Probes

The core structure of 1-benzyl-2-methylhydrazine can be systematically modified to create a library of functionalized analogs with diverse chemical and biological properties. These derivatization strategies are aimed at exploring structure-activity relationships (SAR) and developing chemical probes to investigate biological processes.

One common approach is the synthesis of a series of hydrazones by reacting 1-benzyl-2-methylhydrazine with various substituted aldehydes and ketones. This allows for the introduction of a wide range of functional groups, which can influence the molecule's steric and electronic properties, lipophilicity, and potential for hydrogen bonding. These modifications can lead to analogs with altered or enhanced biological activity. For example, the synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives has been explored for their potential as enzyme inhibitors. researchgate.net

Furthermore, functional groups can be introduced to serve as handles for further chemical modifications or for attachment to other molecules. For instance, a carboxylic acid or an amino group could be incorporated into the benzyl ring of a hydrazone derivative, allowing for its conjugation to peptides, proteins, or solid supports.

The synthesis of functionalized analogs of 1-benzyl-2-methylhydrazine can also lead to the development of chemical probes. These are molecules designed to interact with specific biological targets, such as enzymes or receptors, and often contain a reporter group (e.g., a fluorescent tag or a radioactive isotope) to allow for their detection and visualization. By systematically modifying the structure of 1-benzyl-2-methylhydrazine, it is possible to create probes that can be used to study the distribution, activity, and function of their biological targets. For instance, hydrazine derivatives have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, and functionalized analogs could be designed as probes to study the active site of these enzymes. nih.gov

The synthesis of substituted 1-methyl-1-(substituted benzyl)hydrazines has been a subject of interest in medicinal chemistry, with the aim of developing new potential therapeutic agents. nih.gov These synthetic efforts highlight the utility of the 1-benzyl-2-methylhydrazine scaffold in generating novel molecular entities for biological screening.

Molecular Interactions and Biochemical Research Perspectives Non Clinical Focus

Investigation of Molecular Target Interactions and Binding Mechanisms

The biochemical activity of 1-benzyl-2-methylhydrazine (B84877) is rooted in its ability to form stable covalent bonds with its biological targets, a mechanism that has been elucidated through studies of structurally similar arylalkylhydrazines. Research into the interaction of these compounds with enzymes like monoamine oxidases (MAOs) has provided a framework for understanding their molecular behavior.

The primary mechanism of action for 1-benzyl-2-methylhydrazine and related hydrazine (B178648) derivatives involves the formation of a covalent adduct with the enzyme's cofactor. In the case of monoamine oxidase, this interaction targets the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity.

The process is initiated by the enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) intermediate. This reactive species is then thought to react with molecular oxygen to form an arylalkyl radical and dinitrogen. The resulting benzylmethyl radical can then attack the N(5) position of the isoalloxazine ring of the FAD cofactor, forming a stable covalent bond. This alkylation of the FAD cofactor effectively and irreversibly inhibits the enzyme. Mass spectrometry analyses of MAO inhibited by the closely related compound, benzylhydrazine (B1204620), have confirmed the formation of a single covalent adduct with the FAD cofactor. nih.govacs.org

The specificity of 1-benzyl-2-methylhydrazine for its target enzymes is influenced by the structural features of the enzyme's active site. Studies comparing the inhibition of MAO-A and MAO-B by benzylhydrazine have shown preferential binding to MAO-B. nih.govacs.org This selectivity is attributed to differences in the volume and shape of the active site cavities of the two enzyme isoforms.

The active site of MAO-B is characterized by a more hydrophobic and spacious cavity compared to MAO-A, which can better accommodate the benzyl (B1604629) group of the inhibitor. This molecular recognition is a key determinant of the compound's inhibitory potency and isoform selectivity. The initial non-covalent binding of the inhibitor within the active site positions it optimally for the subsequent chemical reactions that lead to covalent modification.

Enzymatic Inhibition Studies: Molecular Basis of Enzyme-Compound Interaction (e.g., FAD Alkylation)

The inhibition of monoamine oxidase by 1-benzyl-2-methylhydrazine is a classic example of mechanism-based inactivation, also known as suicide inhibition. The enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, this process converts the inhibitor into a reactive intermediate that then irreversibly modifies and inactivates the enzyme.

The key steps in this process are:

Oxidation of the Hydrazine: The hydrazine moiety is oxidized by the FAD cofactor within the enzyme's active site.

Formation of a Diazene Intermediate: This oxidation generates a highly reactive diazene species.

Generation of a Radical Species: The diazene intermediate, in the presence of molecular oxygen, decomposes to form a benzylmethyl radical and nitrogen gas.

FAD Alkylation: The benzylmethyl radical attacks the N(5) position of the FAD cofactor, forming a covalent adduct. nih.govacs.org

This FAD alkylation is the molecular basis of the irreversible inhibition of the enzyme. The table below summarizes the key molecular events in the inhibition of MAO by arylalkylhydrazines.

| Step | Molecular Event | Consequence |

| 1 | Binding of the inhibitor to the enzyme active site | Positioning for catalysis |

| 2 | Enzyme-catalyzed oxidation of the hydrazine | Formation of a reactive diazene intermediate |

| 3 | Reaction with molecular oxygen | Generation of a benzylmethyl radical |

| 4 | Radical attack on the FAD cofactor | Covalent modification and irreversible inhibition |

Structural Biology Approaches for Ligand-Target Complexes (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in providing a detailed, three-dimensional view of the interactions between arylalkylhydrazine inhibitors and their target enzymes. The crystal structure of human MAO-B in complex with benzylhydrazine has been solved, revealing the precise nature of the covalent adduct and the orientation of the inhibitor within the active site. nih.gov

These structural studies have confirmed that the alkylation occurs at the N(5) position of the FAD cofactor. The benzyl group of the inhibitor is observed to be deeply buried in the hydrophobic active site cavity, making extensive van der Waals contacts with surrounding amino acid residues. This provides a structural basis for the observed affinity and specificity of the inhibitor.

The crystallographic data also shed light on the conformational changes that may occur within the enzyme upon inhibitor binding and covalent modification. Such detailed structural information is invaluable for understanding the mechanism of inhibition at an atomic level and for the rational design of new, more potent, and selective inhibitors.

| Parameter | Finding from X-ray Crystallography of MAO-B with Benzylhydrazine |

| Site of Covalent Modification | N(5) position of the FAD cofactor nih.gov |

| Orientation of the Inhibitor | Benzyl group is located in the hydrophobic active site cavity nih.gov |

| Key Interactions | Van der Waals contacts between the inhibitor and hydrophobic residues nih.gov |

| Resolution of the Structure | 2.3 Å nih.gov |

Advanced Spectroscopic and Computational Analysis of 1 Benzyl 2 Methylhydrazine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Benzyl-2-methylhydrazine (B84877) Dihydrochloride (B599025). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Benzyl-2-methylhydrazine Dihydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) protons. The aromatic protons typically appear as a multiplet in the downfield region (around 7.3-7.5 ppm), reflecting the varied electronic environments of the ortho, meta, and para positions. The methylene protons adjacent to the phenyl ring would likely present as a singlet, while the methyl group protons would also appear as a singlet, though further upfield. The integration of these signals confirms the number of protons in each unique environment. In studies of related benzylhydrazine (B1204620) hydrochlorides, the progress of reactions can be monitored by observing the appearance and disappearance of specific ¹H NMR signals over time. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. For this compound, separate signals are expected for the methyl carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons can further confirm the substitution pattern on the benzene (B151609) ring. For the related compound Benzylhydrazine Dihydrochloride, characteristic signals for the benzyl carbons are observed, which serve as a reference for interpreting the spectrum of its methylated analogue. chemicalbook.com

The following table summarizes the anticipated chemical shifts for this compound based on data from analogous structures.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.3 - 7.5 (m) | 125 - 140 |

| Methylene (CH₂) | ~4.0 (s) | ~50 - 60 |

| Methyl (CH₃) | ~2.5 (s) | ~30 - 40 |

| (s) = singlet, (m) = multiplet. Values are estimates based on related compounds. |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of the parent compound, benzylhydrazine, shows a prominent molecular ion peak at m/z 122. nih.gov A key fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond, leading to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. aston.ac.uknih.gov Other significant fragments can arise from the loss of ammonia (B1221849) or further fragmentation of the benzyl ring.

For 1-Benzyl-2-methylhydrazine, the molecular ion would be expected at m/z 136. Its fragmentation pattern would likely be dominated by the same benzylic cleavage, producing the tropylium cation at m/z 91. Additional fragments could correspond to the loss of methyl or hydrazine (B178648) moieties. This technique is crucial not only for confirming the identity of the final product but also for monitoring the progress of a reaction by detecting intermediates and byproducts in the reaction mixture.

| Ion | Proposed Structure | Expected m/z | Significance |

| [C₈H₁₂N₂]⁺ | Molecular Ion | 136 | Confirms Molecular Weight |

| [C₇H₇]⁺ | Tropylium Cation | 91 | Base Peak, indicates benzyl group |

| [CH₅N₂]⁺ | [CH₃NHNH₂]⁺ | 45 | Fragment from C-N cleavage |

| [C₇H₈N]⁺ | [C₆H₅CH₂NH]⁺ | 106 | Loss of methylamine (B109427) radical |

Computational Chemistry and Theoretical Modeling

Computational methods provide a theoretical framework to understand and predict the chemical behavior of this compound at an atomic level, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be employed to optimize the molecular geometry and determine key electronic properties. mdpi.comresearchgate.net

Calculations can reveal the distribution of electron density and the molecular electrostatic potential (MEP), highlighting electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability of the molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Studies on related hydrazine derivatives have successfully used DFT to predict N-N bond dissociation enthalpies and understand substituent effects on their stability. znaturforsch.com

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. uni-paderborn.de For this compound, MD simulations can model its behavior in different environments, such as in various solvents or in proximity to other molecules. These simulations provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the compound's solubility and binding affinities. researchgate.net By simulating the compound's trajectory, MD can help understand its dynamic behavior, conformational changes, and how it interacts with its surroundings, which is particularly useful for predicting its behavior in complex systems. mdpi.com

Prediction of Conformational Preferences and Tautomerism

The flexibility of the benzyl and methylhydrazine groups allows this compound to exist in various spatial arrangements, or conformations. Computational methods, particularly geometry optimization using DFT or other quantum chemical approaches, can be used to calculate the relative energies of different conformers. ekb.eg By identifying the lowest energy conformations, it is possible to predict the most stable and thus most populated structures of the molecule.

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is also a possibility in hydrazine derivatives. Computational calculations can predict the relative stabilities of potential tautomers by comparing their calculated energies, thereby determining the likelihood of their existence under different conditions.

Computational Prediction of Chemical Properties

Various chemical and physical properties of this compound can be predicted using computational tools. Quantitative Structure-Property Relationship (QSPR) models and other computational algorithms can estimate properties such as solubility (LogS), lipophilicity (LogP), and polar surface area (PSA). These predicted properties are valuable for understanding the compound's behavior in different phases and its potential interactions in chemical or biological systems. mdpi.com

| Property | Predicted Value (for free base) | Computational Method |

| Molecular Weight | 136.20 g/mol | - |

| XLogP3 | 1.2 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 24.1 Ų | Cactvs 3.4.8.18 |

| (Data for the free base, 1-Benzyl-2-methylhydrazine) |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Methodologies Utilizing 1-Benzyl-2-methylhydrazine (B84877) Dihydrochloride (B599025)

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. 1-Benzyl-2-methylhydrazine dihydrochloride represents a valuable, yet underutilized, building block for creating chiral structures. Future research could focus on its role as a prochiral nucleophile in asymmetric transformations.

One of the most efficient methods for producing chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. acs.orgresearchgate.net Research has demonstrated that nickel- and cobalt-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones can produce chiral cyclic hydrazines with excellent yields and enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.orgresearchgate.net A similar strategy could be envisioned where 1-benzyl-2-methylhydrazine is first converted to a hydrazone, which is then subjected to asymmetric reduction to create a chiral center.

Another promising avenue is the use of organocatalysis. Enantioselective methods for synthesizing β-hydrazino alcohols have been developed using N-Boc-hydrazine and alcohols as substrates, achieving up to 98% ee. organic-chemistry.org Adapting this methodology to use 1-benzyl-2-methylhydrazine in organocatalytic Mannich-type or Michael addition reactions could provide direct access to complex chiral molecules. Furthermore, derivatives of the title compound itself could serve as chiral catalysts, analogous to how N'-benzyl-N'-prolyl proline hydrazide has been used as a highly enantioselective catalyst in asymmetric aldol (B89426) reactions. nih.gov

Table 1: Potential Asymmetric Reactions and Chiral Products

| Reaction Type | Chiral Catalyst/Reagent | Potential Product Class |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Ni or Co Complexes | Chiral 1-benzyl-2-methylhydrazines |

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., Proline derivatives) | β-Hydrazinyl Carbonyl Compounds |

| Asymmetric Mannich Reaction | Chiral Brønsted Acids or Bases | α-Amino Hydrazine (B178648) Derivatives |

Exploration of Novel Catalytic Transformations and Reaction Conditions

The reactivity of the N-H bonds in this compound makes it an ideal candidate for novel catalytic cross-coupling reactions to form C-N bonds, a fundamental transformation in organic synthesis. consensus.app While significant research exists for coupling anilines and simple hydrazines, the application to asymmetrically disubstituted hydrazines like 1-benzyl-2-methylhydrazine remains largely unexplored.

Palladium-catalyzed cross-coupling reactions are a particularly fertile ground for investigation. Methodologies for the coupling of arylhydrazines with aryl tosylates and allyl acetates have been established, suggesting that 1-benzyl-2-methylhydrazine could be coupled with a wide range of electrophiles to generate complex molecular scaffolds. organic-chemistry.org Additionally, transformations involving π-benzyl-palladium intermediates could be explored, potentially enabling the catalytic benzylation of various nucleophiles. researchgate.netnih.gov Other transition metals, such as nickel, have also been shown to effectively catalyze the C-N coupling of hydrazides with (hetero)aryl chlorides, offering an alternative pathway. organic-chemistry.org

Beyond cross-coupling, catalytic C-H activation presents a modern and efficient strategy. The benzyl (B1604629) group of the title compound contains multiple C-H bonds that could be targeted for functionalization. For instance, palladium-catalyzed rollover annulation has been used to react 1-benzylpyrazoles with alkynes through a twofold C-H activation process, building complex heterocyclic systems. nih.gov Developing similar C-H activation protocols for 1-benzyl-2-methylhydrazine could provide direct access to novel polycyclic nitrogen-containing molecules.

Table 2: Potential Catalytic Transformations and Resulting Scaffolds

| Catalytic Reaction | Coupling Partner | Potential Molecular Scaffold |

|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | N-Aryl-N'-benzyl-N'-methylhydrazines |

| Suzuki-Miyaura Coupling (N-arylation) | Arylboronic Acids | N-Aryl-N'-benzyl-N'-methylhydrazines |

| Heck-type Reaction | Alkenes | N-Alkenyl Hydrazine Derivatives |

Integration with Emerging Chemical Technologies and High-Throughput Synthesis

Emerging technologies like continuous flow chemistry and high-throughput synthesis are revolutionizing chemical manufacturing and drug discovery. The use of hydrazine derivatives as versatile building blocks is well-suited to these platforms. enamine.net

Continuous flow synthesis offers enhanced safety, scalability, and control over reaction conditions, which is particularly advantageous when working with energetic or reactive intermediates. rsc.org Flow processes have been developed for the synthesis of various hydrazine derivatives, including β-hydroxyethyl hydrazine and pyrazoles. mdpi.comrsc.org this compound could be integrated into such systems as a key starting material for the automated, on-demand synthesis of compound libraries. For example, a flow reactor could sequentially react the hydrazine with a series of dicarbonyl compounds to rapidly generate a library of pyrazole (B372694) derivatives. mdpi.com

In the context of high-throughput synthesis for drug discovery, hydrazines are valuable for their ability to participate in reliable "click chemistry" type reactions to form heterocycles. enamine.net This allows for the creation of large "one bead one compound" libraries of peptoids or other peptidomimetics where the hydrazine moiety can be incorporated into the backbone to increase chemical diversity. nih.gov The unique substitution pattern of 1-benzyl-2-methylhydrazine could be used to generate novel peptoid-inspired libraries with distinct conformational properties.

Table 3: Hypothetical High-Throughput Workflow

| Step | Process | Technology | Outcome |

|---|---|---|---|

| 1. Dispensing | Automated liquid handling of 1-benzyl-2-methylhydrazine solution into microtiter plates. | Robotic Liquid Handler | Array of starting material. |

| 2. Reagent Addition | Dispensing of a diverse library of diketone or aldehyde building blocks. | Robotic Liquid Handler | Parallel reaction initiation. |

| 3. Reaction | Incubation under controlled temperature, possibly with microwave assistance. | Automated Reaction Block | Formation of diverse hydrazone or pyrazole library. |

Advanced Materials Science Applications of Hydrazine Derivatives

The application of hydrazine derivatives extends beyond organic synthesis into the realm of advanced materials science. nbinno.com Their nitrogen-rich structures and ability to form stable salts and coordination complexes make them attractive precursors for energetic materials and functional polymers. researchgate.net

One major area of research is in energetic materials. Hydrazine-based salts, formed by reacting a hydrazine derivative with oxidizing or nitrogen-rich anions (e.g., perchlorates, nitrates, azides), can exhibit high densities and large positive heats of formation, making them powerful and clean-burning propellants or explosives. nih.govmdpi.comgoogle.com The dihydrochloride salt of 1-benzyl-2-methylhydrazine could undergo salt metathesis reactions to produce a new family of energetic ionic liquids or salts, where the benzyl and methyl groups could be used to tune physical properties like melting point and thermal stability. nih.govresearchgate.net

Table 4: Potential Material Applications of Hydrazine Derivatives

| Material Class | Derivative Function | Key Properties | Potential Application |

|---|---|---|---|

| Energetic Ionic Salts | Cationic core | High nitrogen content, tunable melting point, thermal stability. | Propellants, Gas Generators. google.com |

| Metal-Organic Frameworks (MOFs) | Functional Linker/Pillar | Modified pore chemistry, selective guest adsorption. | Gas separation, Catalysis. researchgate.netrsc.org |

| Covalent Organic Frameworks (COFs) | Monomer/Linker | Tunable porosity, high surface area, defined structure. | Water harvesting, Gas storage. acs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Benzyl-2-methylhydrazine dihydrochloride, and how can isotopic labeling (e.g., 13C) be incorporated for mechanistic studies?

- Answer : The compound can be synthesized via reductive alkylation of hydrazine derivatives with benzyl and methyl halides under inert conditions. Isotopic labeling (e.g., 13C) requires using isotopically enriched precursors (e.g., 13C-benzyl chloride) during synthesis, followed by purification via recrystallization or column chromatography . For validation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm isotopic incorporation and purity.

Q. How should researchers characterize the crystal structure and hydrogen-bonding network of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Hydrogen-bonding interactions can be analyzed using Hirshfeld surface analysis and density functional theory (DFT) calculations to map lattice energy contributions. Reference the CCDC deposition protocol (e.g., CCDC 2032776 in ) for data submission .

Q. What are the stability considerations for long-term storage of hydrazine dihydrochloride derivatives, and how can degradation be monitored?

- Answer : Store the compound in airtight, light-resistant containers at −20°C under inert gas (e.g., argon). Degradation products (e.g., free hydrazines) can be monitored via HPLC with UV detection at 254 nm. Periodic analysis using differential scanning calorimetry (DSC) helps detect thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across studies?

- Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use temperature-controlled melting point apparatuses and standardize solvent systems (e.g., ethanol/water mixtures) for recrystallization. Cross-validate findings with powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to assess crystallinity and hygroscopicity .

Q. What experimental strategies are effective for studying the compound’s interaction with biological targets, such as LSD1 or monoamine oxidases?

- Answer : Employ enzyme inhibition assays (e.g., fluorogenic substrates for LSD1) and isothermal titration calorimetry (ITC) to measure binding affinity. For mechanistic insights, use 13C-labeled analogs in metabolic tracing studies or X-ray crystallography to resolve inhibitor-enzyme complexes .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and regioselectivity of this compound in complex reactions?

- Answer : Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set) to calculate electrostatic potential surfaces and frontier molecular orbitals. Docking simulations (AutoDock Vina) can model interactions with enzymatic active sites, guiding hypotheses for experimental validation .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., solubility in polar solvents), replicate experiments under standardized conditions (pH, temperature) and report confidence intervals.

- Safety Protocols : Adhere to OSHA guidelines for hydrazine handling, including fume hood use and personal protective equipment (PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.